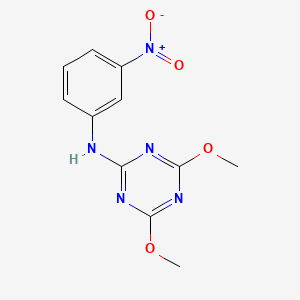
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine (DMNT) is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In materials science, this compound has been studied for its potential use in the synthesis of new materials such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viruses, this compound has been shown to inhibit viral replication. In bacteria, this compound has been shown to inhibit bacterial growth and biofilm formation.
Advantages and Limitations for Lab Experiments
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, this compound also has some limitations such as its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the study of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer, viral infections, and bacterial infections. Another direction is to investigate the potential use of this compound as a herbicide and insecticide in agriculture. Additionally, the synthesis of new materials using this compound as a building block is an area of interest for materials scientists.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Synthesis Methods
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine can be synthesized using various methods such as the reaction of 3-nitroaniline with dimethylformamide dimethyl acetal followed by the reaction with cyanuric chloride. Another method involves the reaction of 3-nitroaniline with cyanuric chloride followed by the reaction with dimethylformamide dimethyl acetal. The yield of this compound can be improved by using a solvent-free microwave-assisted synthesis method.
properties
IUPAC Name |
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-19-10-13-9(14-11(15-10)20-2)12-7-4-3-5-8(6-7)16(17)18/h3-6H,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQHPVGGNYOXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)



![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)
![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)

![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)
![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)